![molecular formula C7H14O6 B7934394 methyl a-D-glucoside](/img/structure/B7934394.png)
methyl a-D-glucoside
Overview
Description
Methyl a-D-glucoside is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl a-D-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl a-D-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging and Diagnostic Applications : One study highlights the synthesis and biological evaluation of (11)C-labeled methyl-D-glucoside, a tracer for sodium-dependent glucose transporters. This tracer can be used in PET imaging to visualize the function of sodium-dependent glucose transporters in vivo (Bormans et al., 2003).
Inhibition of Enzymatic Adaptation : Methyl α-D-glucoside serves as a powerful inhibitor of enzymatic adaptation, particularly when the external inducer is the sole source of carbon and energy for organisms such as Escherichia coli (Wainwright, 1953).
Microbial Growth Studies : The compound is used to study glucose transport in microorganisms. For instance, several strains of bacilli can grow readily on methyl α-D-glucoside (Harris & Miller, 1976).
Screening for Mutants in Microorganisms : Methyl α-D-glucoside can be employed for screening mutants lacking glucose transport systems in organisms like Vibrio parahaemolyticus (Matsumoto et al., 1974).
Quantitative Analysis in Chromatography : It is used as an internal standard in gas-liquid chromatography for quantitative analysis of monosaccharides (功 日下部 et al., 1977).
Medical and Cosmetic Applications : In the medical and cosmetic industry, methyl α-D-glucoside is used in various products such as polyurethane foam, varnishes, and as a plasticizer. It also finds application in shampoos, soaps, lotions, and creams as a mild non-ionic surfactant (Blondeel, 2003).
Study of Sugar Transport Mechanisms : The compound is significant in studies focusing on sugar transport mechanisms in human kidneys (Segal et al., 1973).
properties
IUPAC Name |
(2R,3R,4R,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5-,6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-IECVIRLLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl a-d-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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